Cas no 54745-27-6 (H-PHE-β-ALA-OH)

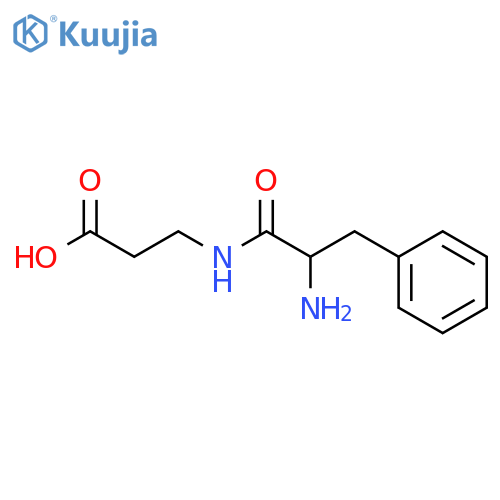

H-PHE-β-ALA-OH structure

商品名:H-PHE-β-ALA-OH

H-PHE-β-ALA-OH 化学的及び物理的性質

名前と識別子

-

- h-phe-beta-ala-oh

- 3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid

- H-Phe-β-Ala-OH

- PHE-BETA-ALA

- 3-(2-amino-3-phenylpropanamido)propanoic acid

- AG-F-90863

- CTK8G2348

- H-Phe-βAla-OH

- L-Phe-β-Ala

- PHE-β-ALA

- SureCN5498833

- H-Phe--Ala-OH

- 54745-27-6

- Q27144849

- A-Ala-OH

- L-Phe-beta-Ala

- L-phenylalanyl-beta-alanine

- CHEBI:74710

- 3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid

- phenylalanyl-beta-alanine

- V(S)-3-(2-amino-3-phenylpropanamido)propanoic acid

- (S)-3-(2-Amino-3-phenylPropanamido)Propanoic acid

- CHEMBL2336913

- SCHEMBL5498835

- DJOQXEVNENIIIV-JTQLQIEISA-N

- H-Phe-

- H-PHE-β-ALA-OH

-

- インチ: InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)

- InChIKey: DJOQXEVNENIIIV-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CCNC(C(N)CC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 236.11600

- どういたいしつりょう: 236.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 194 ºC

- ようかいど: 微溶性(16 g/l)(25ºC)、

- PSA: 92.42000

- LogP: 1.23850

H-PHE-β-ALA-OH セキュリティ情報

H-PHE-β-ALA-OH 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

H-PHE-β-ALA-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P400728-500mg |

H-PHE-β-ALA-OH |

54745-27-6 | 500mg |

$ 185.00 | 2022-06-03 | ||

| TRC | P400728-50mg |

H-PHE-β-ALA-OH |

54745-27-6 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P400728-100mg |

H-PHE-β-ALA-OH |

54745-27-6 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Ambeed | A514515-1g |

H-Phe-β-Ala-OH |

54745-27-6 | 97% | 1g |

$81.0 | 2025-03-18 | |

| Ambeed | A514515-5g |

H-Phe-β-Ala-OH |

54745-27-6 | 97% | 5g |

$330.0 | 2025-03-18 |

H-PHE-β-ALA-OH 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

54745-27-6 (H-PHE-β-ALA-OH) 関連製品

- 13467-26-0(acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 249916-07-2(Borreriagenin)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54745-27-6)H-PHE-β-ALA-OH

清らかである:99%

はかる:5g

価格 ($):297